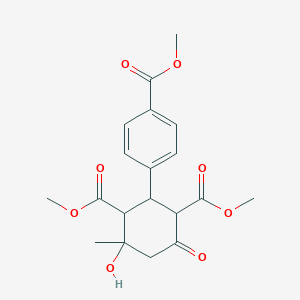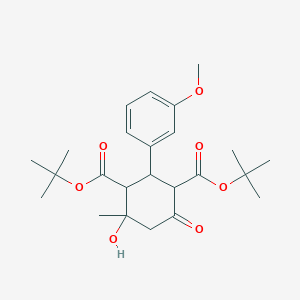![molecular formula C17H18N2O3 B367123 {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 440097-88-1](/img/structure/B367123.png)
{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound with a molecular formula of C17H18N2O3 This compound features a benzimidazole core linked to a methanol group through a 2-(4-methoxyphenoxy)ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps:
Starting Materials: The synthesis begins with guaiacol and 1,2-dichloroethane.
Formation of 2-(4-methoxyphenoxy)ethanol: Guaiacol reacts with 1,2-dichloroethane to form 2-(4-methoxyphenoxy)ethanol.
Chlorination: The 2-(4-methoxyphenoxy)ethanol is then chlorinated to form 2-(4-methoxyphenoxy)chloroethane.
Nucleophilic Substitution: The chlorinated product undergoes nucleophilic substitution with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide.
Hydrolysis: The phthalimide derivative is hydrolyzed to yield 2-(4-methoxyphenoxy)ethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with controlled conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial agent. Research is ongoing to explore its efficacy against various pathogens and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction disrupts essential biological pathways, leading to antimicrobial effects. The compound’s methoxyphenoxy group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)ethylamine
- 2-(4-methoxyphenoxy)ethanol
- 1-(4-methoxyphenoxy)ethylbenzimidazole
Uniqueness
{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol stands out due to its unique combination of a benzimidazole core and a methanol group linked through a 2-(4-methoxyphenoxy)ethyl chain. This structure imparts distinct chemical and biological properties, making it more versatile compared to its analogs .
Properties
IUPAC Name |
[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-13-6-8-14(9-7-13)22-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,20H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLKRQNIMOZPMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)
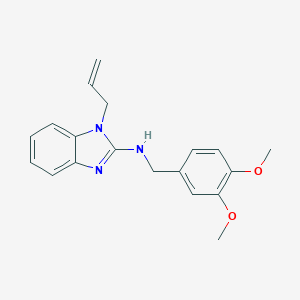

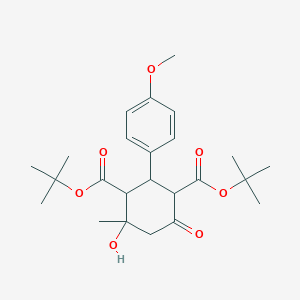
![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)
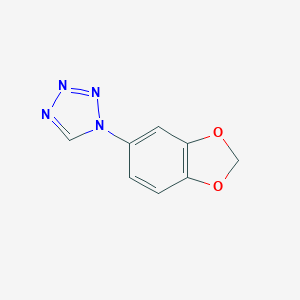
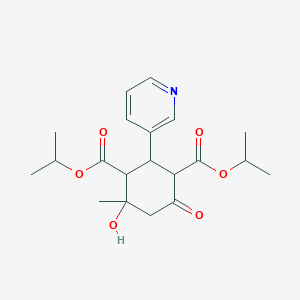
![4,4,11,11-tetramethyl-N-(2-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367073.png)
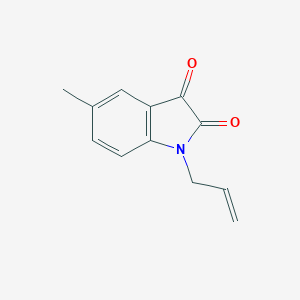
![(1S,2R,6R,8S,9R)-N-(2-Methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367078.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

